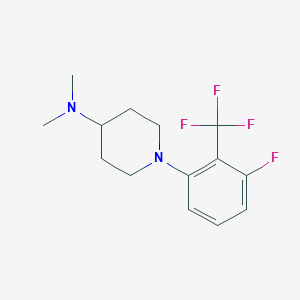

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Description

The compound 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine features a piperidin-4-amine core substituted with N,N-dimethyl groups and a 3-fluoro-2-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing fluorine and trifluoromethyl groups, which influence electronic distribution and steric interactions. Such features are critical in medicinal chemistry for modulating bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name |

1-[3-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F4N2/c1-19(2)10-6-8-20(9-7-10)12-5-3-4-11(15)13(12)14(16,17)18/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZRJJBKTMDTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the selective fluorination of a phenyl ring, followed by the introduction of the trifluoromethyl group. The resulting intermediate is then reacted with N,N-dimethylpiperidine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperidin-4-amine Derivatives with Fluorinated Aromatic Substituents

a. 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

- Key Differences : The fluorine and trifluoromethyl groups are positioned at 2-fluoro and 6-(trifluoromethyl) on the phenyl ring, compared to the target compound’s 3-fluoro and 2-(trifluoromethyl) .

- Impact: Positional isomerism alters steric hindrance and electronic effects.

b. 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine

- Key Differences : A benzyl group with a 3-(trifluoromethyl) substituent is linked via a methylene bridge to the piperidine core, replacing the direct aryl attachment.

c. N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Key Differences : A pteridin-4-amine core replaces piperidine, and a 4-phenylpiperazine group is introduced.

Piperidin-1-amine Derivatives with Trifluoromethyl Groups

a. N-(1,1-difluoro-4-phenyl-1-(4-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine (4)

- Key Differences : A difluoroalkyl chain bridges the piperidine and trifluoromethylphenyl groups.

- Impact : The elongated alkyl chain introduces lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

b. N-(2,2-difluoro-1-(4-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)ethyl)piperidin-1-amine (23)

- Key Differences : A difluoroethyl linker connects two aromatic groups (4-fluorophenyl and 3-(trifluoromethyl)phenyl).

Heterocyclic Amines with Fluorinated Substituents

a. 5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

- Key Differences: A thienopyrimidine core replaces piperidine, with a trifluoromethylphenyl group at position 3.

- Impact: The planar thienopyrimidine system enhances π-stacking but may reduce solubility compared to the non-planar piperidine .

b. N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Weight and Polarity

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Target Compound | 290.30 | CF₃, F, N,N-dimethylpiperidine |

| 1-(2-Fluoro-6-(trifluoromethyl)phenyl)-... | 290.30 | CF₃, F (2,6-substituted) |

| 1-{[3-(trifluoromethyl)phenyl]methyl}... | 258.29 | CF₃, benzyl linker |

| 5-phenyl-N-[3-(trifluoromethyl)phenyl]... | 375.37 | Thienopyrimidine, CF₃ |

Biological Activity

Overview

1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound notable for its unique structure, which includes a piperidine ring and a trifluoromethyl-substituted phenyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of the compound is , and it has a CAS number of 1707605-09-1. The presence of fluorinated groups enhances its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated phenyl group may enhance binding affinity, while the piperidine ring contributes to the compound's stability and bioavailability. The exact mechanisms depend on the biological context in which the compound is studied.

Biological Activities

- Anticancer Activity : Recent studies indicate that compounds with similar structural motifs exhibit anticancer properties. For example, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, where they demonstrated better efficacy than standard chemotherapeutic agents like bleomycin .

- Neuroprotective Effects : Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Certain compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in managing cholinergic deficits associated with Alzheimer's .

- Antidepressant Potential : Some studies have explored the antidepressant properties of piperidine derivatives, noting their ability to modulate serotonin receptor activity, which is essential for mood regulation .

Case Studies

- Cancer Therapy : A study focused on a related piperidine derivative demonstrated significant apoptosis induction in cancer cells through specific molecular interactions. The compound was developed using a novel synthetic approach that emphasized three-dimensional molecular structures to improve binding efficacy .

- Alzheimer's Disease : In another study, researchers synthesized a series of piperidine derivatives that showed dual inhibition of AChE and BuChE, leading to improved cognitive outcomes in animal models of Alzheimer's disease .

Data Table: Biological Activities of Related Piperidine Derivatives

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine?

Methodological Answer: The synthesis typically involves alkylation or reductive amination strategies. For example:

- Step 1: React piperidin-4-amine derivatives with 3-fluoro-2-(trifluoromethyl)phenyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile .

- Step 2: Introduce the dimethylamine group via reductive amination using formaldehyde and sodium cyanoborohydride in methanol .

- Yield Optimization: Adjust reaction time (12–24 hours) and temperature (60–80°C) to maximize yields (typically 60–90%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm the piperidine ring conformation (δ 2.2–3.5 ppm for N-methyl groups) and aromatic fluorine coupling patterns .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with a mass error < 2 ppm .

- UV-Vis Spectroscopy: Analyze π→π* transitions in the aromatic region (λmax ~260–280 nm) to assess electronic effects of fluorine substituents .

Q. How does the compound’s solubility vary with pH?

Methodological Answer:

- Experimental Design: Perform shake-flask solubility tests in buffers (pH 1–10) at 25°C.

- Data: The compound is lipophilic (logP ~3.5) with poor aqueous solubility (<0.1 mg/mL at pH 7.4). Solubility increases in acidic conditions (pH 2–3) due to protonation of the tertiary amine .

Advanced Research Questions

Q. What are the key degradation pathways under physiological conditions?

Methodological Answer:

- Stability Studies: Incubate the compound in rat plasma or simulated gastric fluid (SGF) at 37°C. Monitor via LC-MS/MS.

- Findings: Major degradation pathways include:

Q. How do substituents (fluoro/trifluoromethyl) influence target binding in enzyme inhibition studies?

Methodological Answer:

Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data for this compound?

Methodological Answer:

- Case Study: If conflicting bioactivity data arise (e.g., variable IC₅₀ in kinase assays):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.